Naquotinib mesylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

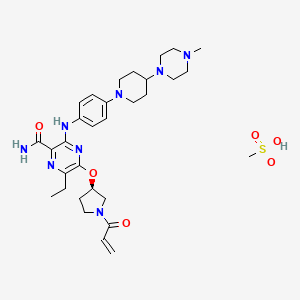

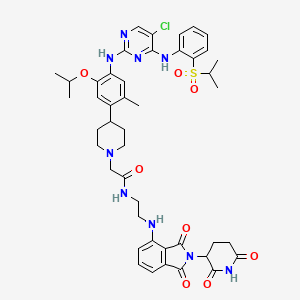

Naquotinib Mesylate, also known as ASP8273, is an orally available, mutant-selective and irreversible EGFR inhibitor . It has been used in trials studying the treatment of Solid Tumors, Non-small Cell Lung Cancer, Non-Small-Cell Lung Cancer (NSCLC), Epidermal Growth Factor Receptor Mutations, and Epidermal Growth Factor Receptor (EGFR) Mutations .

Molecular Structure Analysis

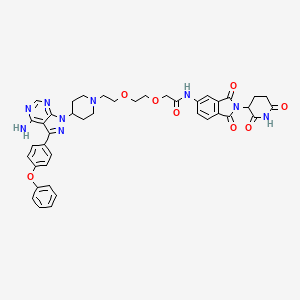

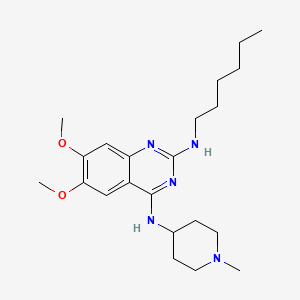

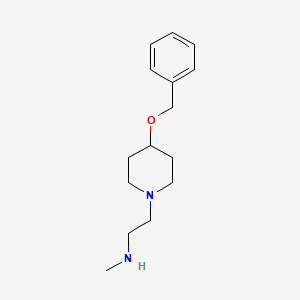

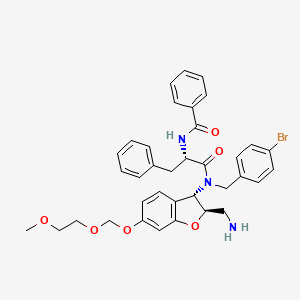

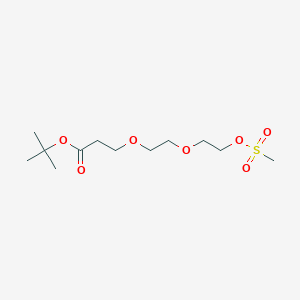

Naquotinib Mesylate has a molecular weight of 658.82 and a chemical formula of C31H46N8O6S . It belongs to the class of organic compounds known as phenylpiperidines, which consists of a piperidine bound to a phenyl group .Chemical Reactions Analysis

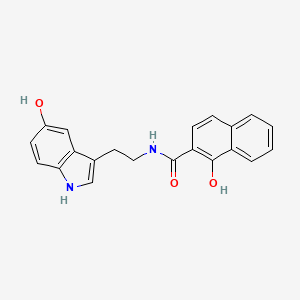

Naquotinib Mesylate’s bioactivation may occur and promote the formation of reactive electrophiles that are toxic . Reactive intermediates in Naquotinib metabolism, potentially involved in its side effects, have been identified. These include two aldehydes and one iminium ion .Physical And Chemical Properties Analysis

Naquotinib Mesylate has a water solubility of 0.0688 mg/mL, a logP of 3.18, and a logS of -3.9. It has a pKa (Strongest Acidic) of 13.69 and a pKa (Strongest Basic) of 8.57. It has a refractivity of 160.68 m3·mol-1 and a polarizability of 62.92 Å3 .Applications De Recherche Scientifique

Metabolic Stability Assessment : Naquotinib has been evaluated for its metabolic stability using liquid chromatography-tandem mass spectrometry methods. This research helps in understanding how the drug is metabolized and excreted in the human body, which is crucial for its clinical application (Alrabiah et al., 2019).

Efficacy in NSCLC Models : It has shown efficacy in murine xenograft models of NSCLC, particularly in tumors with EGFR-activating mutations and T790M resistance mutation. Naquotinib also exhibited antitumor activity against cell lines overexpressing AXL, suggesting its potential in treating patients with specific NSCLC mutations (Tanaka et al., 2019).

Resistance Mechanism Exploration : Research has explored the mechanisms of resistance to Naquotinib, finding that MET or NRAS amplification can be a resistance mechanism. This understanding is vital for developing new treatment strategies in cases where resistance to Naquotinib develops (Ninomiya et al., 2018).

Comparison with Other EGFR Inhibitors : Studies have compared Naquotinib with other third-generation EGFR inhibitors like osimertinib, indicating its potential advantages in certain NSCLC mutations and resistance patterns (Murtuza et al., 2019).

Activity in Diffuse Large B-cell Lymphoma (DLBCL) : Naquotinib has also been investigated for its antitumor activity in activated B-cell-like DLBCL, a subtype of non-Hodgkin lymphoma. This expands its potential therapeutic applications beyond NSCLC (Tanaka et al., 2019).

Safety and Hazards

Orientations Futures

Naquotinib Mesylate has been used in trials studying the treatment of various conditions, including Solid Tumors, Non-small Cell Lung Cancer, Non-Small-Cell Lung Cancer (NSCLC), Epidermal Growth Factor Receptor Mutations, and Epidermal Growth Factor Receptor (EGFR) Mutations . The future directions of Naquotinib Mesylate are not explicitly mentioned in the search results.

Propriétés

IUPAC Name |

6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N8O3.CH4O3S/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37;1-5(2,3)4/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34);1H3,(H,2,3,4)/t24-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDUQYYVQWGTMR-GJFSDDNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)O[C@@H]5CCN(C5)C(=O)C=C.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46N8O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naquotinib mesylate | |

CAS RN |

1448237-05-5 |

Source

|

| Record name | Naquotinib mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448237055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAQUOTINIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12T09LV21O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-(2-Amino-4-Hydroxy-5-Methylphenyl)diazenyl]-N-(Pyridin-2-Yl)benzenesulfonamide](/img/structure/B609345.png)

![N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B609346.png)

![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)